molecular formula C24H21N3O5 B11125431 4-(4-oxoquinazolin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)benzamide

4-(4-oxoquinazolin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)benzamide

Cat. No.: B11125431
M. Wt: 431.4 g/mol
InChI Key: ASMPKHWFGZBCFB-UHFFFAOYSA-N
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Description

4-(4-oxoquinazolin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)benzamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. This compound is of interest due to its potential applications in medicinal chemistry, particularly as a candidate for drug development. The structure of the compound includes a quinazolinone core, which is known for its biological activity, and a trimethoxyphenyl group, which can enhance its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-oxoquinazolin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)benzamide typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction. This involves the reaction of the quinazolinone intermediate with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine.

    Final Coupling Reaction: The final step involves the coupling of the quinazolinone intermediate with 3,4,5-trimethoxybenzoyl chloride to form the desired benzamide derivative. This reaction is typically carried out in an organic solvent such as dichloromethane or chloroform.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-oxoquinazolin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the carbonyl group in the quinazolinone core to an alcohol.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Oxidized quinazolinone derivatives.

    Reduction: Reduced alcohol derivatives.

    Substitution: Substituted aromatic derivatives.

Scientific Research Applications

4-(4-oxoquinazolin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Biological Research: It is used as a tool compound to study the biological functions of quinazolinone derivatives.

    Pharmacology: The compound is investigated for its pharmacokinetic and pharmacodynamic properties.

    Industrial Applications: It may be used in the development of new materials or as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 4-(4-oxoquinazolin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to the disruption of cellular processes, such as DNA replication or protein synthesis, which are essential for cancer cell survival and proliferation.

Comparison with Similar Compounds

Similar Compounds

    4-(4-oxoquinazolin-3(4H)-yl)-N-phenylbenzamide: Lacks the trimethoxyphenyl group, which may result in different pharmacological properties.

    4-(4-oxoquinazolin-3(4H)-yl)-N-(4-methoxyphenyl)benzamide: Contains a single methoxy group instead of three, which may affect its biological activity.

    4-(4-oxoquinazolin-3(4H)-yl)-N-(3,4-dimethoxyphenyl)benzamide: Contains two methoxy groups, which may result in intermediate properties compared to the trimethoxy derivative.

Uniqueness

The presence of the 3,4,5-trimethoxyphenyl group in 4-(4-oxoquinazolin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)benzamide enhances its pharmacological properties, making it a more potent candidate for drug development compared to similar compounds. The trimethoxyphenyl group can improve the compound’s solubility, stability, and ability to interact with biological targets.

Properties

Molecular Formula

C24H21N3O5

Molecular Weight

431.4 g/mol

IUPAC Name

4-(4-oxoquinazolin-3-yl)-N-(3,4,5-trimethoxyphenyl)benzamide

InChI

InChI=1S/C24H21N3O5/c1-30-20-12-16(13-21(31-2)22(20)32-3)26-23(28)15-8-10-17(11-9-15)27-14-25-19-7-5-4-6-18(19)24(27)29/h4-14H,1-3H3,(H,26,28)

InChI Key

ASMPKHWFGZBCFB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CC=C(C=C2)N3C=NC4=CC=CC=C4C3=O

Origin of Product

United States

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